molecular formula C9H17NO B1403802 4-(3-Methyloxetan-3-YL)piperidine CAS No. 873405-18-6

4-(3-Methyloxetan-3-YL)piperidine

Cat. No. B1403802
M. Wt: 155.24 g/mol
InChI Key: QENYGWCEDFQCPN-UHFFFAOYSA-N
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Description

4-(3-Methyloxetan-3-YL)piperidine is a chemical compound belonging to the class of piperidine-based derivatives. It has a molecular formula of C₉H₁₇NO .


Synthesis Analysis

The synthesis of piperidine derivatives, including 4-(3-Methyloxetan-3-YL)piperidine, is an important task in modern organic chemistry . The formation of piperidine proceeds via a series of reaction steps. Initially, in this cascade process, furfural amination to furfurylamine takes place, followed by hydrogenation to tetra-hydrofurfurylamine (THFAM) and then ring rearrangement to piperidine .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of 4-(3-Methyloxetan-3-YL)piperidine is 155.24 g/mol.


Physical And Chemical Properties Analysis

4-(3-Methyloxetan-3-YL)piperidine has a molecular formula of C₉H₁₇NO . Its molecular weight is 155.24 g/mol. More specific physical and chemical properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Quantum Chemical Studies

One significant application of piperidine derivatives is in the study of corrosion inhibition properties. Kaya et al. (2016) investigated the adsorption and corrosion inhibition of three piperidine derivatives on iron, employing quantum chemical calculations and molecular dynamics simulations. These derivatives demonstrated notable effectiveness in preventing corrosion, highlighting the potential of piperidine compounds in material science and engineering (Kaya et al., 2016).

Anti-Angiogenic and DNA Cleavage Studies

Piperidine derivatives have also been explored for their anti-angiogenic and DNA cleavage activities. A study by Kambappa et al. (2017) synthesized novel piperidine-4-carboxamide derivatives and evaluated their efficacy in inhibiting angiogenesis using the chick chorioallantoic membrane model. These compounds also exhibited significant DNA cleavage activities, suggesting their potential in cancer therapy (Kambappa et al., 2017).

Synthesis and Medicinal Chemistry

The synthesis of piperidine derivatives is crucial in medicinal chemistry. Smaliy et al. (2011) proposed a novel method for synthesizing 3-(pyrrolidin-1-yl)piperidine, a compound of major importance in medicinal chemistry due to its conformational rigidity. This method offers a simpler alternative for producing large quantities of this compound (Smaliy et al., 2011).

Molecular Dynamic Simulation Studies

Further emphasizing the significance of piperidine derivatives in corrosion studies, molecular dynamic simulation techniques are used to investigate their adsorption behaviors on different metal surfaces. This research provides insights into the interactions at the molecular level between piperidine compounds and metal substrates, contributing to the development of more effective corrosion inhibitors (Kaya et al., 2016).

Novel Syntheses in Drug Development

The innovative synthesis of piperidine derivatives plays a key role in the development of new drugs. Studies like those conducted by Kambappa et al. (2017) and Smaliy et al. (2011) contribute significantly to drug discovery, particularly in identifying new therapeutic agents with potential applications in cancer treatment and other medical fields (Kambappa et al., 2017); (Smaliy et al., 2011).

Safety And Hazards

The safety data sheet for 4-(3-Methyloxetan-3-YL)piperidine indicates that it may cause an allergic skin reaction and serious eye irritation .

Future Directions

Piperidines, including 4-(3-Methyloxetan-3-YL)piperidine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

4-(3-methyloxetan-3-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-9(6-11-7-9)8-2-4-10-5-3-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENYGWCEDFQCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Methyloxetan-3-YL)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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